

Molecular weight of 2-Chloro-5-phenylpyrazine.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-phenylpyrazine
Cat. No.: B189379

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Weight of **2-Chloro-5-phenylpyrazine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of **2-Chloro-5-phenylpyrazine**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Beyond a simple statement of its molar mass, this document details the theoretical basis for its molecular weight, the advanced analytical techniques for its experimental verification, and the practical implications of this fundamental property in research and development. We will explore the principles of mass spectrometry and elemental analysis in the context of this molecule, providing field-proven insights and step-by-step protocols. This guide is designed to serve as an authoritative resource for scientists requiring precise and reliable characterization of this important chemical entity.

Introduction to 2-Chloro-5-phenylpyrazine

2-Chloro-5-phenylpyrazine belongs to the pyrazine class of heterocyclic aromatic compounds. Pyrazines are six-membered rings containing two nitrogen atoms at positions 1 and 4. The introduction of a chloro group and a phenyl ring to this scaffold creates a versatile building block for organic synthesis. Its structural motifs are prevalent in a wide array of biologically active molecules and functional materials. An accurate understanding of its fundamental properties, beginning with its molecular weight, is the cornerstone of its application in any scientific discipline. The precise mass is critical for stoichiometric calculations

in synthesis, for the interpretation of analytical data, and for meeting the stringent quality control standards required in drug development.

Core Molecular Properties

The identity of a chemical compound is unequivocally established by its molecular formula and its unique identifiers. For **2-Chloro-5-phenylpyrazine**, these foundational data points are the basis for all further characterization.

The molecular formula is C₁₀H₇ClN₂[\[1\]](#)[\[2\]](#)[\[3\]](#). This formula dictates its exact composition: ten carbon atoms, seven hydrogen atoms, one chlorine atom, and two nitrogen atoms. Based on this composition, we can define its molecular weight. It is crucial to distinguish between two related, yet distinct, values: the average molecular weight (or molar mass) and the monoisotopic mass.

- Average Molecular Weight: This value is calculated using the weighted average of the atomic masses of each element based on their natural isotopic abundance. It is the value used for macroscopic calculations, such as determining the mass of a substance needed for a chemical reaction. The average molecular weight of **2-Chloro-5-phenylpyrazine** is approximately 190.63 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#).
- Monoisotopic Mass: This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N). This is the mass that is most precisely measured by high-resolution mass spectrometry. The monoisotopic mass of **2-Chloro-5-phenylpyrazine** is 190.02977 Da[\[2\]](#).

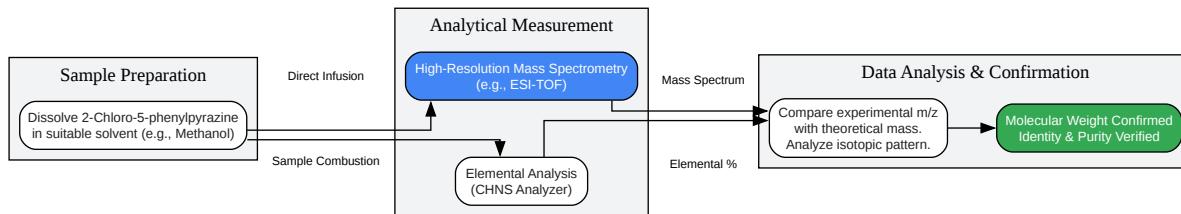
These core properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₇ ClN ₂	[1] [2] [3]
Average Molecular Weight	190.63 g/mol	[1] [3] [4]
Monomer Mass	190.02977 Da	[2]
CAS Number	25844-73-9	[1] [3]

Determination and Verification of Molecular Weight

While the molecular weight can be calculated theoretically, it must be confirmed experimentally to verify the identity and purity of a synthesized compound. The two primary techniques for this purpose are mass spectrometry and elemental analysis.

Mass Spectrometry (MS)


Mass spectrometry is the most direct and precise method for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like **2-Chloro-5-phenylpyrazine**, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to prevent fragmentation and observe the intact molecular ion.

In a typical ESI-MS experiment in positive ion mode, the molecule is protonated to form a pseudomolecular ion, $[M+H]^+$. The instrument would therefore detect a peak at an m/z value corresponding to the monoisotopic mass of the compound plus the mass of a proton. Due to the presence of the chlorine atom, which has two common isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern. The primary peak will correspond to the molecule containing ^{35}Cl , and a smaller peak (approximately one-third the intensity) will appear at a mass two Daltons higher, corresponding to the molecule containing ^{37}Cl . This isotopic signature provides unambiguous confirmation of the presence of a single chlorine atom.

Predicted adducts in mass spectrometry for $\text{C}_{10}\text{H}_7\text{ClN}_2$ are shown below[2]:

- $[M+H]^+$: m/z 191.03705
- $[M+\text{Na}]^+$: m/z 213.01899
- $[M]^+$: m/z 190.02922

The following diagram illustrates the general workflow for molecular weight confirmation.

[Click to download full resolution via product page](#)

Caption: Workflow for Experimental Molecular Weight Verification.

Experimental Protocol: ESI-MS Analysis

- Sample Preparation: Prepare a stock solution of **2-Chloro-5-phenylpyrazine** at 1 mg/mL in HPLC-grade methanol. From this, prepare a working solution by diluting 1:1000 in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.
- Instrument Setup: Calibrate a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) according to the manufacturer's protocol. Set the instrument to positive ion ESI mode.
- Infusion: Infuse the working solution directly into the ion source at a flow rate of 5-10 μ L/min.
- Data Acquisition: Acquire data over a mass range of m/z 100-500 for approximately 1-2 minutes to obtain a stable signal and an averaged spectrum.
- Data Analysis: Identify the m/z value for the $[M+H]^+$ ion. The observed value should be within 5 ppm of the theoretical mass (191.03705 Da). Verify the presence of the A+2 peak (at \sim m/z 193.034) with an intensity of approximately 32% of the A peak, confirming the presence of chlorine.

Elemental Analysis (EA)

Elemental analysis provides an alternative, albeit less direct, method for verifying the molecular formula. In this technique, a known mass of the compound is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified. This allows for the determination of the percentage composition of C, H, and N. The percentage of chlorine can be determined by other methods, such as titration.

The experimental percentages are then compared to the theoretical percentages calculated from the molecular formula (C₁₀H₇ClN₂):

- Carbon (C): $(10 * 12.011) / 190.63 * 100\% \approx 63.00\%$
- Hydrogen (H): $(7 * 1.008) / 190.63 * 100\% \approx 3.70\%$
- Chlorine (Cl): $(1 * 35.453) / 190.63 * 100\% \approx 18.60\%$
- Nitrogen (N): $(2 * 14.007) / 190.63 * 100\% \approx 14.70\%$

If the experimental values match the theoretical values (typically within $\pm 0.4\%$), the empirical formula is confirmed. When combined with a molecular weight estimation from mass spectrometry, this provides definitive proof of the molecular formula.

Conclusion

The molecular weight of **2-Chloro-5-phenylpyrazine** is a fundamental constant, essential for its use in scientific research and development. Its average molecular weight of 190.63 g/mol is used for macroscopic applications, while its monoisotopic mass of 190.02977 Da is key to its identification via high-resolution mass spectrometry. The experimental verification of this value, through techniques like MS and elemental analysis, is a non-negotiable step in ensuring the identity, purity, and quality of the compound, thereby upholding the integrity of any subsequent experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. PubChemLite - 2-chloro-5-phenylpyrazine (C10H7ClN2) [pubchemlite.lcsb.uni.lu]
- 3. 25844-73-9|2-Chloro-5-phenylpyrazine|BLD Pharm [bldpharm.com]
- 4. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Molecular weight of 2-Chloro-5-phenylpyrazine.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189379#molecular-weight-of-2-chloro-5-phenylpyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com